molecular formula C20H24N6O3 B3802142 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide

5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide

Cat. No.: B3802142
M. Wt: 396.4 g/mol
InChI Key: YEKQJHNNZCAWNM-UHFFFAOYSA-N
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Description

5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

The synthesis of 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves several steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This typically involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling of the oxazole and oxadiazole rings: This step requires the use of coupling agents such as EDCI or DCC.

    Formation of the naphthyridine ring: This can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Final coupling and functionalization: The final step involves coupling the previously synthesized intermediates and introducing the ethyl and methyl groups under controlled conditions.

Chemical Reactions Analysis

5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of the target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other oxazole and oxadiazole derivatives. Compared to these compounds, 5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is unique due to its combination of multiple heterocyclic rings and specific functional groups, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-5-21-20(27)26-7-6-15-14(10-26)9-22-12(3)18(15)19-23-17(29-25-19)8-16-11(2)24-28-13(16)4/h9H,5-8,10H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQJHNNZCAWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide

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